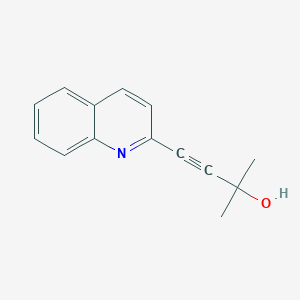
2-Methyl-4-(quinolin-2-yl)but-3-yn-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-4-(quinolin-2-yl)but-3-yn-2-ol is an organic compound with a complex structure that includes both alkyne and quinoline moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-4-(quinolin-2-yl)but-3-yn-2-ol typically involves the reaction of 2-methyl-3-butyn-2-ol with a quinoline derivative under specific conditions. The reaction may require the use of catalysts such as palladium or copper to facilitate the coupling of the alkyne and quinoline groups. The reaction conditions, including temperature, solvent, and reaction time, are optimized to achieve high yields and purity of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The use of advanced purification techniques such as chromatography and crystallization is essential to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-4-(quinolin-2-yl)but-3-yn-2-ol can undergo various chemical reactions, including:
Oxidation: The alkyne group can be oxidized to form carbonyl compounds.
Reduction: The alkyne group can be reduced to form alkanes or alkenes.
Substitution: The quinoline moiety can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide for oxidation, and reducing agents such as hydrogen gas with palladium catalyst for reduction. Substitution reactions may require the use of halogenating agents or nucleophiles under acidic or basic conditions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the alkyne group may yield ketones or aldehydes, while reduction may produce alkanes or alkenes. Substitution reactions can lead to various substituted quinoline derivatives.
Scientific Research Applications
2-Methyl-4-(quinolin-2-yl)but-3-yn-2-ol has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various diseases due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-Methyl-4-(quinolin-2-yl)but-3-yn-2-ol involves its interaction with specific molecular targets and pathways. The alkyne group can participate in click chemistry reactions, forming stable triazole linkages with azides. The quinoline moiety can interact with biological targets such as enzymes and receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2-Methyl-3-butyn-2-ol: A simpler alkyne alcohol with similar reactivity but lacking the quinoline moiety.
Quinoline: A heterocyclic aromatic compound with various biological activities but lacking the alkyne group.
Uniqueness
2-Methyl-4-(quinolin-2-yl)but-3-yn-2-ol is unique due to the combination of the alkyne and quinoline groups in a single molecule. This dual functionality allows it to participate in a wide range of chemical reactions and interact with diverse biological targets, making it a versatile compound for research and industrial applications .
Properties
CAS No. |
831235-64-4 |
|---|---|
Molecular Formula |
C14H13NO |
Molecular Weight |
211.26 g/mol |
IUPAC Name |
2-methyl-4-quinolin-2-ylbut-3-yn-2-ol |
InChI |
InChI=1S/C14H13NO/c1-14(2,16)10-9-12-8-7-11-5-3-4-6-13(11)15-12/h3-8,16H,1-2H3 |
InChI Key |
PHEYDGICXQSBEP-UHFFFAOYSA-N |
SMILES |
CC(C)(C#CC1=NC2=CC=CC=C2C=C1)O |
Canonical SMILES |
CC(C)(C#CC1=NC2=CC=CC=C2C=C1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


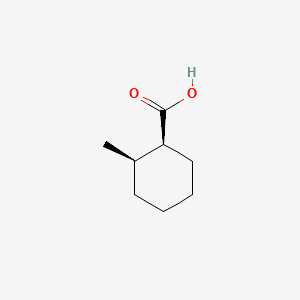
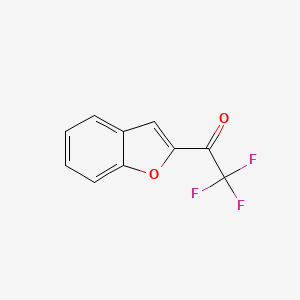
![7-chlorothieno[3,2-b]pyridin-5(4H)-one](/img/structure/B1626354.png)
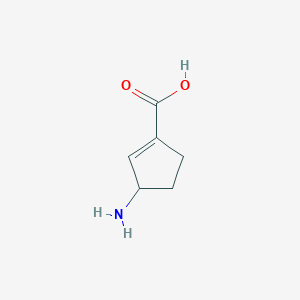
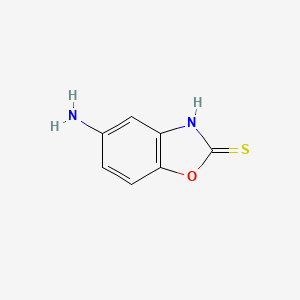
![7-Methyl-10-oxo-10H-pyridazino[6,1-b]quinazoline-2-carboxylic acid](/img/structure/B1626357.png)



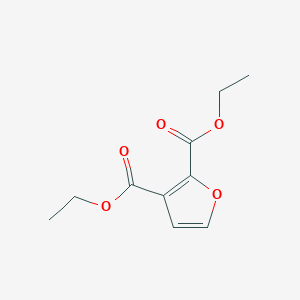
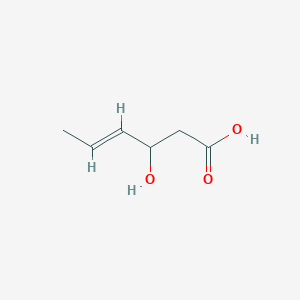

![Cobalt(3+);1,3,6,8,10,13,16,19-octazabicyclo[6.6.6]icosane;tetraphenylboranuide](/img/structure/B1626371.png)
![Ethyl 2'-methyl[1,1'-biphenyl]-3-carboxylate](/img/structure/B1626373.png)
